molecular formula C5H11O8P B12797774 5-O-Phosphono-Beta-D-Ribofuranose CAS No. 34980-66-0

5-O-Phosphono-Beta-D-Ribofuranose

Cat. No.: B12797774
CAS No.: 34980-66-0
M. Wt: 230.11 g/mol
InChI Key: KTVPXOYAKDPRHY-TXICZTDVSA-N
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Description

Beta-D-Ribose-5-phosphate: is an organic compound that belongs to the class of pentose phosphates. It is a carbohydrate derivative containing a pentose substituted by one or more phosphate groups. This compound plays a crucial role in the pentose phosphate pathway, which is essential for nucleotide synthesis and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Ribose-5-phosphate can be synthesized through various routes. One common method involves the isomerization of ribulose-5-phosphate. This reaction is catalyzed by the enzyme ribose-5-phosphate isomerase . Another method involves the aldol condensation of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, followed by phosphorylation .

Industrial Production Methods: In industrial settings, beta-D-Ribose-5-phosphate is often produced using biotechnological methods. Microbial fermentation processes are employed, where genetically engineered microorganisms are used to convert glucose into ribose-5-phosphate. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Ribose-5-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-O-Phosphono-β-D-Ribofuranose is a significant compound in biochemical research and drug development, particularly in the context of nucleotide metabolism and enzyme inhibition. This article explores its applications, synthesizing findings from various studies to highlight its relevance in scientific research.

Enzyme Inhibition

5-O-Phosphono-β-D-Ribofuranose has been identified as an inhibitor of various enzymes involved in nucleotide metabolism. Notably, it acts on:

  • Hypoxanthine-guanine-xanthine phosphoribosyltransferase : This enzyme plays a crucial role in the purine salvage pathway, converting hypoxanthine and guanine into their respective nucleotides. Inhibition of this enzyme can affect cellular proliferation and is being explored for potential therapeutic applications against certain cancers and parasitic infections .

Drug Development

The compound's structural similarity to natural ribonucleotides makes it a candidate for developing new drugs targeting nucleotide biosynthesis. For instance, research has shown that phosphomimetic analogs can be designed to resist hydrolysis by phosphatases, enhancing their stability and efficacy as drug candidates against pathogens like Mycobacterium tuberculosis .

Antiviral Research

Research indicates that derivatives of ribofuranose, including 5-O-Phosphono-β-D-Ribofuranose, exhibit antiviral properties. These compounds can interfere with viral replication by inhibiting enzymes essential for viral nucleotide synthesis. Studies have suggested that such compounds could lead to the development of antiviral therapies that are more effective than existing treatments .

Biochemical Pathway Studies

5-O-Phosphono-β-D-Ribofuranose is utilized in metabolic studies to understand biochemical pathways involving ribonucleotides. Its ability to act as a substrate or inhibitor allows researchers to dissect the roles of specific enzymes in nucleotide metabolism, providing insights into cellular functions and disease mechanisms .

Case Study 1: Inhibition of Nucleotide Metabolism

A study investigated the effects of 5-O-Phosphono-β-D-Ribofuranose on Plasmodium falciparum, the malaria-causing parasite. The compound was shown to inhibit key enzymes in the purine salvage pathway, leading to reduced proliferation of the parasite. This finding suggests potential applications for developing antimalarial drugs .

Case Study 2: Antitubercular Activity

In another study focusing on Mycobacterium tuberculosis, researchers synthesized several phosphomimetic compounds based on ribofuranose structures. Among these, one derivative demonstrated significant inhibitory activity against a key enzyme involved in ribose phosphate metabolism, highlighting the potential of such compounds in treating tuberculosis .

Comparative Data Table

Application AreaCompound NameTarget Enzyme/PathwayOutcome
Enzyme Inhibition5-O-Phosphono-β-D-RibofuranoseHypoxanthine-guanine-xanthine phosphoribosyltransferaseSignificant inhibition observed
Drug DevelopmentPhosphomimetic analogsVarious nucleotide biosynthesis enzymesEnhanced stability and efficacy
Antiviral ResearchRibofuranose derivativesViral polymerasesInterference with viral replication
Biochemical Pathway Studies5-O-Phosphono-β-D-RibofuranoseNucleotide metabolismInsights into enzyme roles

Mechanism of Action

Beta-D-Ribose-5-phosphate exerts its effects primarily through its role in the pentose phosphate pathway. It is involved in the production of NADPH and ribose-5-phosphate, which are essential for nucleotide synthesis and cellular redox balance. The compound interacts with various enzymes, including ribose-5-phosphate isomerase and transketolase, to facilitate these processes .

Comparison with Similar Compounds

Uniqueness: Beta-D-Ribose-5-phosphate is unique due to its specific role in the pentose phosphate pathway and its involvement in both oxidative and non-oxidative phases of the pathway. Its ability to act as a precursor for nucleotide synthesis and its role in maintaining cellular redox balance make it distinct from other similar compounds .

Biological Activity

5-O-Phosphono-beta-D-ribofuranose (5-OPR) is a phosphorylated sugar derivative that plays a significant role in various biological processes, particularly in nucleic acid metabolism and cellular signaling. This article provides a detailed overview of the biological activity of 5-OPR, including its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its beta-anomeric configuration and the presence of a phosphate group at the 5-position of the ribofuranose ring. Its molecular formula is C5_5H11_{11}O8_8P, and it has been identified as a substrate for various enzymes involved in nucleotide metabolism . The compound's structure allows it to participate in critical biochemical pathways, including those leading to the synthesis and degradation of nucleotides.

Enzymatic Interactions

5-OPR serves as a substrate for several enzymes, most notably NUDT9, which is part of the Nudix hydrolase family. NUDT9 catalyzes the hydrolysis of ADP-ribose to AMP and ribose 5-phosphate, with 5-OPR being a potential intermediate in this reaction . The enzymatic activity of NUDT9 highlights the importance of 5-OPR in regulating cellular levels of ADP-ribose, which is crucial for various signaling pathways.

Table 1: Enzymatic Activity of NUDT9 with 5-OPR

EnzymeSubstrateProductReaction Type
NUDT9This compoundAMP + Ribose 5-phosphateHydrolysis

Biological Functions

The biological functions of 5-OPR extend beyond its role as an enzymatic substrate. It has been implicated in several key processes:

  • Nucleotide Metabolism : As a ribonucleotide derivative, 5-OPR is involved in the synthesis and recycling of nucleotides, which are essential for DNA and RNA synthesis.
  • Cellular Signaling : The hydrolysis products of 5-OPR can act as signaling molecules that modulate various cellular responses, including apoptosis and cell proliferation.
  • Antiviral Activity : Research indicates that compounds related to 5-OPR exhibit antiviral properties. For instance, derivatives have shown efficacy against hepatitis B virus (HBV) by inhibiting viral polymerases .

Case Studies and Research Findings

Recent studies have explored the biological activity of 5-OPR and its derivatives in various contexts:

  • Antiviral Studies : A study demonstrated that modifications to the ribofuranose structure could enhance antiviral activity against HBV. The research highlighted how specific substitutions at the phosphate group could improve binding affinity to viral polymerases .
  • Metabolite Profiling : In metabolite profiling experiments involving plant extracts, 5-OPR was identified alongside other biologically active compounds. This suggests its potential role in natural product chemistry and pharmacology .
  • Biochemical Characterization : Detailed biochemical assays have characterized the interaction between 5-OPR and various enzymes, providing insights into its metabolic pathways and potential therapeutic uses .

Properties

CAS No.

34980-66-0

Molecular Formula

C5H11O8P

Molecular Weight

230.11 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C5H11O8P/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1

InChI Key

KTVPXOYAKDPRHY-TXICZTDVSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)OP(=O)(O)O

Origin of Product

United States

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